molecular formula C14H12N2 B3254339 4-Methyl-3-phenyl-7-azaindole CAS No. 23612-71-7

4-Methyl-3-phenyl-7-azaindole

Cat. No. B3254339
CAS RN: 23612-71-7
M. Wt: 208.26 g/mol
InChI Key: BMCVJWMXYVDGEY-UHFFFAOYSA-N
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Description

4-Methyl-3-phenyl-7-azaindole is a chemical compound with the molecular formula C14H12N2 . It is a derivative of 7-azaindole, a building block that has attracted considerable interest in the field of drug discovery due to its powerful medicinal properties .


Synthesis Analysis

The synthesis of 7-azaindole derivatives, including this compound, has been an active area of research. Advances in metal-catalyzed chemistry have supported the successful development of a number of novel and effective methods for functionalization of the 7-azaindole template . For instance, the synthesis of 7-azaindole derivatives was achieved through Suzuki coupling using appropriate halogenated 7-azaindole and boronic acids .


Molecular Structure Analysis

The molecular structure of this compound is based on the 7-azaindole scaffold, which is represented in many biologically active natural products and synthetic derivatives . This scaffold has yielded several therapeutic agents for a variety of diseases .


Chemical Reactions Analysis

The development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research . The global ring functionalization of 7-azaindoles has been highlighted as potential pharmacophores for various therapeutic targets .

Mechanism of Action

While the specific mechanism of action for 4-Methyl-3-phenyl-7-azaindole is not mentioned in the search results, the 7-azaindole scaffold, to which it belongs, has been used in the design of inhibitors of disease-related protein kinases .

Safety and Hazards

While specific safety and hazards data for 4-Methyl-3-phenyl-7-azaindole is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Future Directions

The 7-azaindole scaffold, to which 4-Methyl-3-phenyl-7-azaindole belongs, continues to attract interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles remains an active area of research, with advances in metal-catalyzed chemistry supporting the development of novel methods for functionalization .

properties

IUPAC Name

4-methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-10-7-8-15-14-13(10)12(9-16-14)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCVJWMXYVDGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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